molecular formula C14H11FN2OS2 B2779058 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 923878-22-2

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2779058
CAS No.: 923878-22-2
M. Wt: 306.37
InChI Key: KDRJYXMATGLLCD-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic aromatic compound. It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which this molecule belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . This suggests that they may interact with key proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the bacteria’s growth or survival.

Result of Action

The result of the compound’s action is the inhibition of the growth or survival of Mycobacterium tuberculosis, as suggested by its antimycobacterial activity . This could potentially lead to the clearance of the bacterial infection in the host organism.

Biochemical Analysis

Biochemical Properties

It has been found that similar thieno[3,2-d]pyrimidine derivatives have shown inhibitory activity against EZH2, a histone-lysine N-methyltransferase enzyme . This suggests that 2-((4-fluorobenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one may interact with similar enzymes or proteins.

Cellular Effects

In cellular studies, thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . This suggests that 2-((4-fluorobenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the activity of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorophenyl halide reacts with a nucleophile.

    Attachment of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds containing the 4-fluorophenyl group but with different core structures.

    Methylsulfanyl Derivatives: Compounds with the methylsulfanyl group attached to different core structures.

Uniqueness

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of the thienopyrimidine core, the 4-fluorophenyl group, and the methylsulfanyl group.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRJYXMATGLLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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